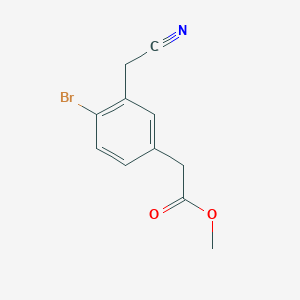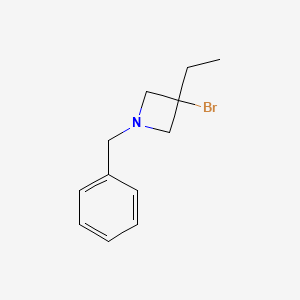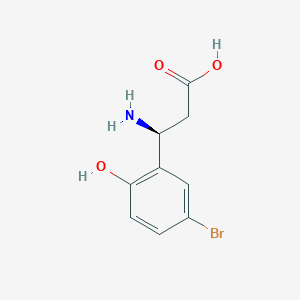![molecular formula C5H6N2S B13026368 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole typically involves cyclization reactions. One common method is the cyclization of diols in the presence of a suitable catalyst . Another approach involves the reaction of hydrazinocarbothioamides with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.
Comparaison Avec Des Composés Similaires
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Comparison: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is unique due to its specific ring fusion and the presence of both pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole also features a fused ring system, the position of the thiazole ring differs, leading to variations in reactivity and biological activity .
Propriétés
Formule moléculaire |
C5H6N2S |
|---|---|
Poids moléculaire |
126.18 g/mol |
Nom IUPAC |
5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2 |
Clé InChI |
VSEJAWWZXVSFMD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine](/img/structure/B13026324.png)
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)

